molecular formula C23H27FN4O4S B2579892 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 933217-54-0

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2579892
CAS No.: 933217-54-0
M. Wt: 474.55
InChI Key: DWYXOHBOEXIUKD-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a sulfonyl group, and a pyrrolidine ring, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often require the use of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and specific solvents to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve parallel solid-phase synthesis techniques, which allow for the efficient and scalable production of complex molecules. Photocatalytic synthesis is another method that has been explored for the production of piperazine derivatives.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.

  • Medicine: It has been investigated for its pharmacological properties, including its potential use as a therapeutic agent.

  • Industry: The compound's unique structure makes it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as N-(2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT). While both compounds share structural similarities, they differ in their specific substituents and biological activities. The uniqueness of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide lies in its specific arrangement of functional groups, which may confer distinct pharmacological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable molecule for further study and development.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4S/c24-19-6-8-20(9-7-19)26-11-13-27(14-12-26)33(31,32)15-10-25-23(30)18-16-22(29)28(17-18)21-4-2-1-3-5-21/h1-9,18H,10-17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYXOHBOEXIUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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